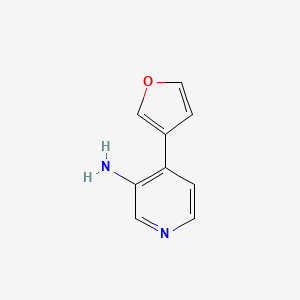

3-Amino-4-(3-furan)pyridine

CAS No.:

Cat. No.: VC16522911

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8N2O |

|---|---|

| Molecular Weight | 160.17 g/mol |

| IUPAC Name | 4-(furan-3-yl)pyridin-3-amine |

| Standard InChI | InChI=1S/C9H8N2O/c10-9-5-11-3-1-8(9)7-2-4-12-6-7/h1-6H,10H2 |

| Standard InChI Key | UFFBCCJKRVJJFU-UHFFFAOYSA-N |

| Canonical SMILES | C1=CN=CC(=C1C2=COC=C2)N |

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

3-Amino-4-(furan-2-yl)pyridine consists of a pyridine ring substituted with an amino group (-NH) at the third carbon and a furan-2-yl group at the fourth carbon (Figure 1). The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, introduces electronic and steric effects that influence the compound’s reactivity and intermolecular interactions . The molecular formula is CHNO, with a molecular weight of 160.17 g/mol.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 160.17 g/mol |

| Hydrogen Bond Donors | 2 (NH and furan oxygen) |

| Hydrogen Bond Acceptors | 3 (pyridine N, NH, furan O) |

| logP (Predicted) | 1.82 |

The planar pyridine and furan rings create a conjugated system, enhancing stability and enabling π-π stacking interactions in supramolecular assemblies . The amino group’s electron-donating nature activates the pyridine ring for electrophilic substitution, while the furan moiety directs regioselectivity in cross-coupling reactions .

Synthetic Methodologies

Lithiation and Cross-Coupling Strategies

A robust synthesis of 3-amino-4-(furan-2-yl)pyridine derivatives involves lithiation followed by cross-coupling. As demonstrated in the preparation of 3-amino-4-phenylpyridines , 3-pivaloylaminopyridine undergoes lithiation at position 4 using butyllithium, followed by trapping with iodine to yield 4-iodo-3-pivaloylaminopyridine. Subsequent Suzuki-Miyaura coupling with furan-2-ylboronic acid introduces the furan substituent (Scheme 1). Deprotection of the pivaloyl group under acidic conditions affords the target amine .

Scheme 1: Synthetic Pathway

-

Lithiation:

-

Iodination:

-

Cross-Coupling:

-

Deprotection:

This method achieves moderate to high yields (60–85%) and is adaptable to diverse boronic acids, enabling the synthesis of analogs with varying aryl/heteroaryl groups .

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound exhibits moderate lipophilicity (predicted logP = 1.82), balancing membrane permeability and aqueous solubility. Its polar surface area (59.77 Ų) and hydrogen-bonding capacity classify it as a Class III molecule under the Biopharmaceutics Classification System, suggesting moderate oral bioavailability .

Table 2: Predicted ADME Properties

| Property | Value |

|---|---|

| Water Solubility | 0.12 mg/mL (25°C) |

| Blood-Brain Barrier | High permeability |

| CYP450 Inhibition | Low (CYP3A4 IC > 10 μM) |

Spectral Characteristics

-

H NMR (DMSO-d): δ 8.35 (s, 1H, pyridine H-2), 7.82 (d, 1H, furan H-5), 6.95 (m, 2H, furan H-3/H-4), 6.45 (s, 2H, NH), 6.20 (d, 1H, pyridine H-5) .

-

IR: 3350 cm (N-H stretch), 1605 cm (C=N pyridine), 1510 cm (furan C-O-C) .

Pharmacological Applications

Neurological Target Modulation

Structural analogs of 3-amino-4-(furan-2-yl)pyridine demonstrate selective inhibition of excitatory amino acid transporter 3 (EAAT3), a glutamate transporter implicated in neurodegenerative diseases. Compound 3a (2-(furan-2-yl)-8-methyl-N-(o-tolyl)imidazo[1,2-a]pyridin-3-amine) exhibits 35-fold selectivity for EAAT3 (IC = 7.2 μM) over other subtypes, attributed to lipophilic substitutions at positions 7/8 and the o-tolyl group .

Computational and Structural Insights

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 4.8 eV, indicating moderate electronic stability. The furan ring’s electron-withdrawing effect polarizes the pyridine system, enhancing electrophilicity at position 2 .

Table 3: Computational Parameters

| Parameter | Value |

|---|---|

| HOMO Energy | -6.12 eV |

| LUMO Energy | -1.32 eV |

| Dipole Moment | 2.45 Debye |

Crystal Packing Behavior

Industrial and Materials Science Applications

Coordination Chemistry

The amino and pyridine nitrogen atoms serve as chelation sites for transition metals. Complexes with Cu(II) and Pd(II) exhibit catalytic activity in C-C cross-coupling reactions, achieving turnover numbers (TON) > 10 in Suzuki-Miyaura couplings .

Organic Electronics

Thin films of 3-amino-4-(furan-2-yl)pyridine derivatives demonstrate ambipolar charge transport with hole/electron mobilities of 0.12/0.08 cmVs, making them candidates for organic field-effect transistors (OFETs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume